molecular formula C23H21N5O4 B6484355 ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 895010-80-7

ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B6484355
CAS No.: 895010-80-7
M. Wt: 431.4 g/mol
InChI Key: VIKKXQPLLPFQIK-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is substituted at position 1 with a 2-methylphenyl group and at position 5 via an acetamido linker to an ethyl benzoate moiety (Figure 1). The pyrazolo-pyrimidine core is structurally analogous to bioactive molecules targeting kinases, phosphodiesterases, and other enzymes .

Synthetic routes for such compounds typically involve cyclocondensation of aminopyrazoles with carbonyl derivatives, followed by functionalization via amidation or esterification.

Properties

IUPAC Name

ethyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-3-32-23(31)16-8-10-17(11-9-16)26-20(29)13-27-14-24-21-18(22(27)30)12-25-28(21)19-7-5-4-6-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKXQPLLPFQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Bioactivity Implications
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2-Methylphenyl (position 1), ethyl benzoate acetamido (position 5) Enhanced lipophilicity; potential kinase inhibition
3b Pyrimido[4,5-d]pyrimidin-4-one Methoxy (position 2), 4-(4-methylpiperazin-1-yl)phenyl (position 4) Improved solubility due to piperazine; H-bonding via methoxy
3h Imidazo[1,2-a]pyrimidin-5-one Ethoxy (position 2), 4-(4-methylpiperazin-1-yl)phenyl (position 4) Increased lipophilicity (ethoxy vs. methoxy); kinase targeting

Key Observations:

Core Flexibility: The target compound’s pyrazolo-pyrimidine core differs from 3b (pyrimido-pyrimidine) and 3h (imidazo-pyrimidine) in nitrogen atom positioning, which may alter electronic properties and binding affinities. Pyrazolo-pyrimidines are known for kinase inhibition (e.g., Src family kinases), while pyrimido-pyrimidines often target dihydrofolate reductase .

Substituent Effects :

  • The ethyl benzoate group in the target compound contrasts with the piperazine substituents in 3b and 3h , which improve aqueous solubility.
  • The 2-methylphenyl group may enhance hydrophobic interactions compared to the methoxy/ethoxy groups in 3b /3h , which participate in polar interactions.

Physicochemical and Pharmacokinetic Properties (Hypothetical)

Property Target Compound 3b 3h
LogP ~3.5 (estimated) ~2.8 ~3.1
Solubility (μg/mL) Low (ester dominance) Moderate (piperazine) Moderate (piperazine)
Molecular Weight ~449.5 g/mol ~534.6 g/mol ~504.6 g/mol

Notes:

  • 3b and 3h benefit from piperazine groups, which are protonated at physiological pH, enhancing solubility .

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